Methyl (4-methylpiperazin-1-yl)carbamate
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Overview
Description
Methyl (4-methylpiperazin-1-yl)carbamate is an organic compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-methylpiperazin-1-yl)carbamate typically involves the reaction of 4-methylpiperazine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-methylpiperazine+methyl chloroformate→Methyl (4-methylpiperazin-1-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-methylpiperazin-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbamate group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Methyl (4-methylpiperazin-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Methyl (4-methylpiperazin-1-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Methyl (4-methylpiperazin-1-yl)carbamate can be compared with other piperazine derivatives, such as:
Piperazine: A simpler structure with broad applications in medicine and industry.
N-methylpiperazine: Similar in structure but lacks the carbamate group, leading to different reactivity and applications.
4-methylpiperazine: The parent compound without the carbamate group, used in various chemical syntheses.
The uniqueness of this compound lies in its carbamate group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl N-(4-methylpiperazin-1-yl)carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-9-3-5-10(6-4-9)8-7(11)12-2/h3-6H2,1-2H3,(H,8,11) |
InChI Key |
LVBXREUQHFLZKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)OC |
Origin of Product |
United States |
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